molecular formula C10H7N3O B3039711 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1283108-89-3

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B3039711
CAS No.: 1283108-89-3
M. Wt: 185.18 g/mol
InChI Key: GKPPRWGCTPEQTA-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile: is a heterocyclic compound that contains both an oxadiazole ring and a benzonitrile group The oxadiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The oxadiazole ring is known to be a bioisostere of amides and esters, which makes it a valuable scaffold in drug design .

Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials. Its stability and electronic properties make it suitable for use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites or alter receptor function by interacting with their binding domains .

Comparison with Similar Compounds

Comparison: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to the position of the methyl group on the oxadiazole ring. This structural feature can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug design and materials science .

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPPRWGCTPEQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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